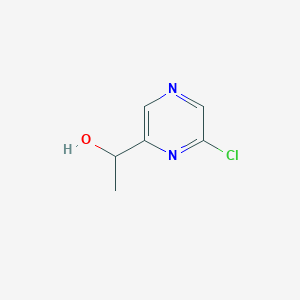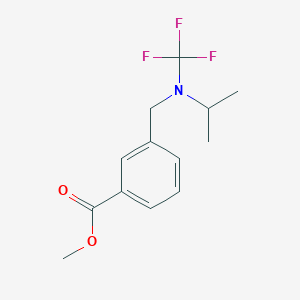
6-(Tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid is an organic compound that features a boronic acid functional group attached to a naphthalene ring, which is further substituted with a tetrahydropyranyl ether group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid typically involves the following steps:
Formation of the Tetrahydropyranyl Ether: The starting material, 6-hydroxy-2-naphthaldehyde, is reacted with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid to form the tetrahydropyranyl ether.
Boronic Acid Formation: The tetrahydropyranyl ether derivative is then subjected to a borylation reaction using a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid can undergo various chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Hydrolysis: The tetrahydropyranyl ether group can be hydrolyzed under acidic conditions to regenerate the parent alcohol.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF), inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Hydrolysis: Acidic conditions using acids like hydrochloric acid or sulfuric acid.
Major Products Formed
Suzuki Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Hydrolysis: Alcohols and tetrahydropyran.
Aplicaciones Científicas De Investigación
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid depends on its application. In Suzuki coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. In medicinal chemistry, the boronic acid group can interact with enzyme active sites, inhibiting their activity by forming reversible covalent bonds with serine or threonine residues.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.
2-Naphthylboronic Acid: Similar to the compound but lacks the tetrahydropyranyl ether group.
4-(Tetrahydro-2H-pyran-2-yl)phenylboronic Acid: Contains a tetrahydropyranyl ether group but attached to a phenyl ring instead of a naphthalene ring.
Uniqueness
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid is unique due to the presence of both a naphthalene ring and a tetrahydropyranyl ether group, which confer specific reactivity and potential biological activity not found in simpler boronic acids.
Propiedades
Fórmula molecular |
C15H17BO4 |
|---|---|
Peso molecular |
272.11 g/mol |
Nombre IUPAC |
[6-(oxan-2-yloxy)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C15H17BO4/c17-16(18)13-6-4-12-10-14(7-5-11(12)9-13)20-15-3-1-2-8-19-15/h4-7,9-10,15,17-18H,1-3,8H2 |
Clave InChI |
KSYFSSXJHYNATB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C=C(C=C2)OC3CCCCO3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



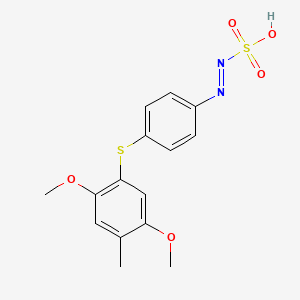
![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
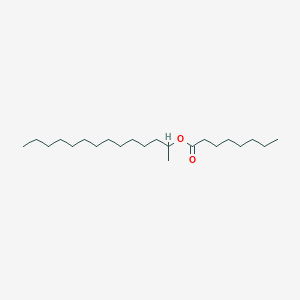
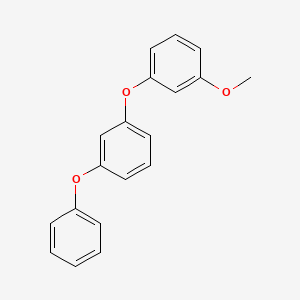

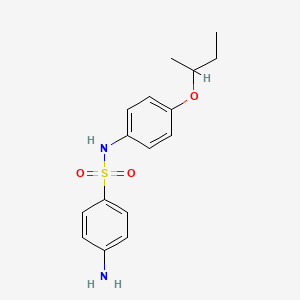



![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)

